Cyclaniliprole: A Technical Guide to its Chemical Structure, Properties, and Insecticidal Action
Cyclaniliprole: A Technical Guide to its Chemical Structure, Properties, and Insecticidal Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclaniliprole is a potent anthranilic diamide (B1670390) insecticide that offers a unique mode of action, targeting the ryanodine (B192298) receptors (RyRs) in insects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanism of cyclaniliprole. It details its action on the insect nervous and muscular systems, leading to cessation of feeding, paralysis, and eventual death of the target pest. This document also includes a compilation of its insecticidal activity against various pests, detailed experimental protocols for its evaluation, and a discussion on its structure-activity relationship.
Chemical Structure and Properties
Cyclaniliprole, belonging to the chemical class of diamide insecticides, is a white crystalline solid at room temperature.[1] Its chemical structure is characterized by a complex assembly of substituted phenyl and pyridyl rings linked by an amide bond.
Chemical Structure:
Table 1: Chemical Identification of Cyclaniliprole
| Identifier | Value | Reference |
| IUPAC Name | 2',3-dibromo-4'-chloro-1-(3-chloro-2-pyridyl)-6'-{[(1RS)-1-cyclopropylethyl]carbamoyl}pyrazole-5-carboxanilide | [2] |
| CAS Number | 1031756-98-5 | [2] |
| Molecular Formula | C₂₁H₁₇Br₂Cl₂N₅O₂ | [2] |
| Molecular Weight | 602.1 g/mol | [2] |
| InChI Key | RAMUASXTSSXCMB-UHFFFAOYSA-N | [3] |
| SMILES | CC(C1CC1)NC(=O)C2=C(C(=CC(=C2)Cl)Br)NC(=O)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br | [3] |
Table 2: Physicochemical Properties of Cyclaniliprole
| Property | Value | Reference |
| Physical Form | White crystalline solid | [2] |
| Melting Point | 241-244 °C | [2] |
| Vapor Pressure | 2.4 x 10⁻⁶ Pa (at 25 °C) | [2] |
| Water Solubility | 0.15 mg/L (at 20 °C) | [2] |
| LogP (Octanol-Water Partition Coefficient) | 4.2 | [2] |
Mode of Action: Ryanodine Receptor Modulation
Cyclaniliprole's insecticidal activity stems from its specific action on the insect's muscular and nervous systems. It is a potent modulator of ryanodine receptors (RyRs), which are large ion channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[2]
Signaling Pathway of Cyclaniliprole Action
The binding of cyclaniliprole to the insect RyR leads to an uncontrolled release of calcium ions (Ca²⁺) from internal stores into the cytoplasm.[2] This disruption of calcium homeostasis triggers a cascade of events, including:
-
Immediate Cessation of Feeding: The initial muscular dysfunction causes the insect to stop feeding almost immediately upon exposure.
-
Muscle Contraction and Paralysis: The sustained high levels of intracellular Ca²⁺ lead to uncontrolled muscle contraction, resulting in paralysis.
-
Lethargy and Death: The insect becomes lethargic, and the prolonged disruption of cellular processes ultimately leads to its death.[2]
Caption: Signaling pathway of cyclaniliprole's mode of action.
Insecticidal Activity
Cyclaniliprole exhibits high efficacy against a broad spectrum of insect pests, particularly lepidopteran species.[2] Its activity is primarily through ingestion, although contact activity has also been observed.
Table 3: Insecticidal Activity (LC₅₀) of Cyclaniliprole against Various Pests
| Pest Species | Common Name | LC₅₀ Value (mg/L) | Exposure Time (h) | Bioassay Method | Reference |
| Plutella xylostella | Diamondback Moth | 0.20 | - | Leaf Dip | [1] |
| Spodoptera exigua | Beet Armyworm | - | - | - | [4] |
| Frankliniella occidentalis | Western Flower Thrips | 29.4 - 109.2 (larvae) | - | - | [5] |
| Myzus persicae | Green Peach Aphid | - | - | - | [6] |
Note: The table will be updated as more specific LC₅₀ values become publicly available.
Experimental Protocols
Leaf-Dip Bioassay for Insecticide Toxicity
This protocol is a standard method for evaluating the toxicity of insecticides to leaf-feeding insects.
Caption: Workflow for a leaf-dip bioassay.
Detailed Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of technical grade cyclaniliprole in an appropriate solvent (e.g., acetone). From this stock, create a series of dilutions in distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. A control solution containing only the solvent and surfactant should also be prepared.
-
Leaf Treatment: Select healthy, untreated host plant leaves. Dip each leaf into a test solution for 5-10 seconds with gentle agitation.[7]
-
Drying: Allow the treated leaves to air dry completely on a rack.
-
Bioassay Arenas: Place a moist filter paper in the bottom of a petri dish (or a suitable ventilated container) to maintain humidity. Place one treated leaf in each dish.
-
Insect Infestation: Introduce a known number of test insects (e.g., 10 second or third instar larvae) onto the leaf in each petri dish.[8]
-
Incubation: Maintain the bioassay arenas under controlled environmental conditions (e.g., 25 ± 1°C, >60% RH, and a 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Record the number of dead larvae at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Analyze the corrected mortality data using probit analysis to determine the LC₅₀ (median lethal concentration) and its 95% confidence intervals.
[³H]-Ryanodine Binding Assay
This radioligand binding assay is used to characterize the interaction of cyclaniliprole with the ryanodine receptor.
Caption: Workflow for a [³H]-ryanodine binding assay.
Detailed Methodology:
-
Preparation of Insect Microsomes:
-
Homogenize insect muscle tissue (e.g., from thoracic muscles of houseflies or lepidopteran larvae) in a chilled buffer solution containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the microsomal fraction, which is enriched in sarcoplasmic reticulum vesicles containing RyRs.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.[9]
-
-
Binding Assay:
-
In a reaction tube, combine the insect microsomal preparation, [³H]-ryanodine (a radiolabeled ligand that binds to the open state of the RyR), and varying concentrations of unlabeled cyclaniliprole (as a competitor).
-
The incubation buffer should contain components to maintain pH and ionic strength, as well as Ca²⁺ to activate the RyRs.
-
For non-specific binding determination, a parallel set of tubes containing a high concentration of unlabeled ryanodine is included.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[10]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the microsome-bound [³H]-ryanodine from the free radioligand in the solution.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the specific binding data using non-linear regression analysis (e.g., Scatchard analysis) to determine the equilibrium dissociation constant (Kd), which represents the binding affinity of cyclaniliprole, and the maximum number of binding sites (Bmax).
-
Structure-Activity Relationship (SAR)
The insecticidal activity of anthranilic diamide insecticides like cyclaniliprole is highly dependent on their chemical structure. Key structural features that influence their potency include:
-
The Pyrazole (B372694) Ring: The nature and position of substituents on the pyrazole ring are critical for activity.
-
The Anthranilic Acid Moiety: Modifications to the anthranilamide part of the molecule can significantly impact insecticidal efficacy.
-
The Amide Linker: The amide bond connecting the two aromatic rings is essential for proper binding to the ryanodine receptor.[2]
Studies on related anthranilic diamides have shown that the introduction of different functional groups can modulate the insecticidal spectrum and potency. For instance, the replacement of the amide group with bioisosteres like 1,2,4-oxadiazole (B8745197) has been explored to generate novel analogs with high insecticidal activity.[1]
Caption: Key factors in the structure-activity relationship of anthranilic diamides.
Conclusion
Cyclaniliprole represents a significant advancement in insecticide chemistry, offering potent and specific control of a wide range of economically important insect pests. Its unique mode of action at the ryanodine receptor provides an essential tool for insecticide resistance management programs. The information presented in this technical guide, including its chemical properties, detailed mode of action, insecticidal activity, and experimental protocols, serves as a valuable resource for researchers and professionals in the fields of agrochemistry, entomology, and drug development. Further research into the structure-activity relationships of cyclaniliprole and its analogs will continue to drive the discovery of new and improved insect control agents.
References
- 1. Structure-based bioisosterism design, synthesis, insecticidal activity and structure-activity relationship (SAR) of anthranilic diamide analogues containing 1,2,4-oxadiazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyantraniliprole: a valuable tool for Frankliniella occidentalis (Pergande) management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iskweb.co.jp [iskweb.co.jp]
- 7. rjas.org [rjas.org]
- 8. scielo.br [scielo.br]
- 9. Subcellular-membrane characterization of [3H]ryanodine-binding sites in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
